2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of a Groebke–Blackburn–Bienaymè reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isocyanide .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free direct synthesis protocols to minimize environmental impact. These methods focus on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or alkylation
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as iodine.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or iodine
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a covalent inhibitor by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various functionalization reactions makes it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10N4 |
---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(methylaminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3 |
InChI-Schlüssel |
BAFWRFFNAOOOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN2C=C(C=CC2=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.